Cas no 39763-72-9 (1-Iodo-4,5-dimethyl-2-nitrobenzene)

1-Iodo-4,5-dimethyl-2-nitrobenzene structure
39763-72-9 structure
Product Name:1-Iodo-4,5-dimethyl-2-nitrobenzene
CAS No:39763-72-9
MF:C8H8INO2
MW:277.059094429016
MDL:MFCD12547849
CID:3368589
PubChem ID:12381864
Update Time:2025-04-23

1-Iodo-4,5-dimethyl-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 1-IODO-4,5-DIMETHYL-2-NITRO-
    • 2-Iodo-4,5-dimethylnitrobenzene
    • 1-iodo-4,5-dimethyl-2-nitrobenzene
    • 4-iodo-5-nitro-o-xylene
    • SCHEMBL8185418
    • AKOS011378682
    • EN300-205867
    • 39763-72-9
    • CS-0239112
    • 1,2-Dimethyl-4-iodo-5-nitrobenzene
    • PBA76372
    • 1-Iodo-4,5-dimethyl-2-nitrobenzene
    • MDL: MFCD12547849
    • Inchi: 1S/C8H8INO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3
    • InChI Key: OEMBENQUVUSNGM-UHFFFAOYSA-N
    • SMILES: IC1=CC(C)=C(C)C=C1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 276.95998g/mol
  • Monoisotopic Mass: 276.95998g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 1-Iodo-4,5-dimethyl-2-nitrobenzene

Professional Introduction to BENZENE, 1-IODO-4,5-DIMETHYL-2-NITRO- (CAS No. 39763-72-9)

BENZENE, 1-IODO-4,5-DIMETHYL-2-NITRO-, with the chemical formula C9H7INO2, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, identified by its CAS number 39763-72-9, is a derivative of benzene featuring an iodine substituent at the 1-position and nitro groups at the 2- and 4-positions, along with methyl groups at the 4- and 5-positions. Its unique structural configuration makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.

The structural features of BENZENE, 1-IODO-4,5-DIMETHYL-2-NITRO- contribute to its reactivity and utility in various chemical transformations. The presence of an iodine atom at the 1-position facilitates its use in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in the construction of biaryl compounds. These types of reactions are particularly important in medicinal chemistry for the synthesis of biologically active molecules. Additionally, the nitro groups at the 2- and 4-positions can be reduced to amino groups under appropriate conditions, providing access to amines that serve as key building blocks in drug design.

In recent years, there has been a growing interest in the development of heterocyclic compounds derived from benzene derivatives. The1-Iodo-4,5-dimethyl-2-nitrobenzene structure serves as a precursor for synthesizing various heterocycles, including pyridines and quinolines. These heterocyclic scaffolds are prevalent in many pharmacologically active compounds due to their ability to interact with biological targets in complex ways. For instance, quinoline derivatives have been extensively studied for their antimicrobial and antimalarial properties.

The pharmaceutical industry has leveraged the versatility of BENZENE, 1-IODO-4,5-DIMETHYL-2-NITRO- in the discovery and development of new therapeutic agents. Researchers have utilized this compound as a key intermediate in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The iodine substituent allows for facile introduction of other functional groups via cross-coupling reactions, enabling the creation of highly modified molecules with tailored biological activities. Furthermore, the nitro groups can be used to generate reactive intermediates that undergo further functionalization, expanding the synthetic possibilities.

The agrochemical sector has also benefited from the use of BENZENE, 1-IODO-4,5-DIMETHYL-2-NITRO-. Its structural motif is found in several herbicides and pesticides that are designed to target specific enzymes or metabolic pathways in pests. By modifying the substituents on this benzene derivative, chemists can fine-tune the biological activity and environmental profile of these compounds. This approach has led to the development of more effective and selective agrochemicals that minimize harm to non-target organisms.

In academic research, 1-Iodo-4,5-dimethyl-2-nitrobenzene has been employed in studies aimed at understanding reaction mechanisms and developing new synthetic methodologies. Its role as a versatile intermediate has allowed researchers to explore novel catalytic systems and reaction conditions that could improve efficiency and sustainability in organic synthesis. For example, recent studies have focused on using transition metal catalysts to facilitate cross-coupling reactions under milder conditions, reducing waste and energy consumption.

The compound's unique properties have also made it a subject of interest in materials science. Researchers are investigating its potential use in organic electronics, where its ability to undergo electronic transitions makes it suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. By integrating this benzene derivative into conjugated polymers or small-molecule emitters, scientists aim to develop more efficient and cost-effective materials for display technologies and renewable energy solutions.

The synthesis of BENZENE, 1-IODO-4,5-DIMETHYL-2-NITRO- typically involves multi-step processes that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include nitration followed by iodination or vice versa. The choice of reagents and solvents can significantly impact the outcome of these reactions, highlighting the importance of optimizing synthetic protocols for industrial-scale production.

In conclusion,BENZENE, 1-IODO-4,5-DIMETHYL-2-NITRO-(CAS No.39763-72-9) is a multifunctional compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug discovery efforts aimed at developing new treatments for various diseases. Additionally, its utility in agrochemicals and materials science highlights its versatility beyond traditional chemical applications. As research continues to uncover new uses for this compound,1-Iodo-4-methyltetrahydroquinoline, it is likely that its significance will only continue to grow.

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